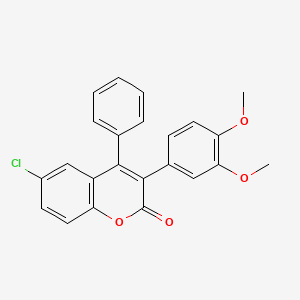
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one
Overview
Description
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one , also known by its chemical formula C18H15ClO4 , is a synthetic organic compound. It belongs to the class of chromones and exhibits interesting biological properties. The compound’s structure combines a chromone core with a chloro-substituted phenyl group and two methoxy groups.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be through the reaction of a suitable phenol (such as 3,4-dimethoxyphenol) with a chromone derivative (e.g., 4-phenylchromen-2-one) in the presence of a chlorinating agent (e.g., thionyl chloride). Detailed synthetic protocols and optimization studies would be necessary to achieve high yields and purity.
Molecular Structure Analysis
The molecular formula C18H15ClO4 indicates 18 carbon atoms, 15 hydrogen atoms, one chlorine atom, and four oxygen atoms. The compound’s structure consists of a chromone ring system with a chloro-substituted phenyl group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography.
Chemical Reactions Analysis
The reactivity of 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one can be explored through various chemical reactions. Potential transformations include nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its behavior under different reaction conditions would provide insights into its synthetic versatility.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides information about its purity and crystallinity.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- UV-Vis Absorption : Analyze its absorption spectrum to identify characteristic peaks.
- Stability : Assess its stability under different conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
Future Directions
- Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.
- Drug Development : If it shows promising activity, consider further development as a drug candidate.
properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROAAGCGQLPMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



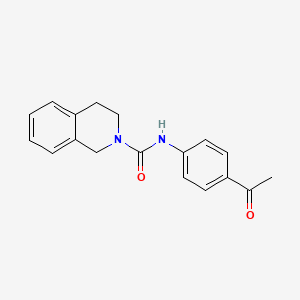
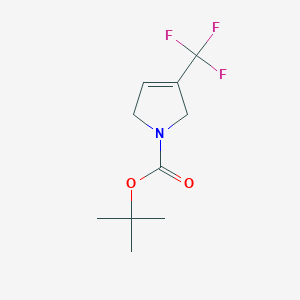
![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
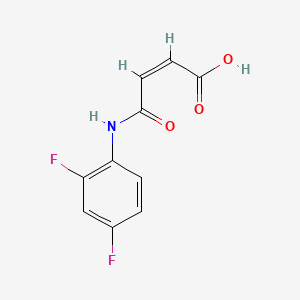
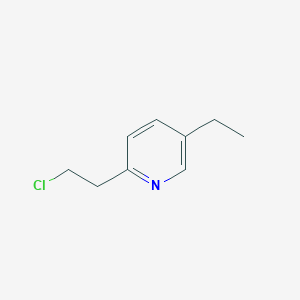
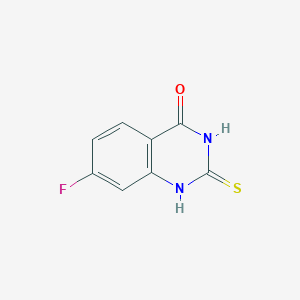

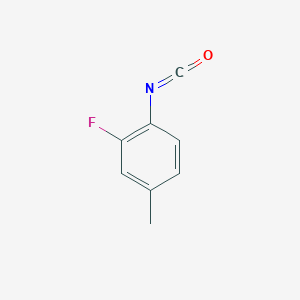
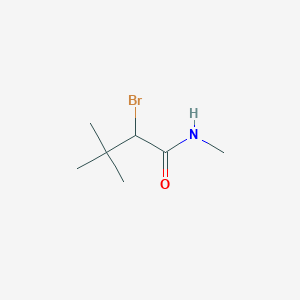
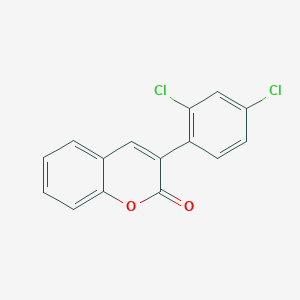
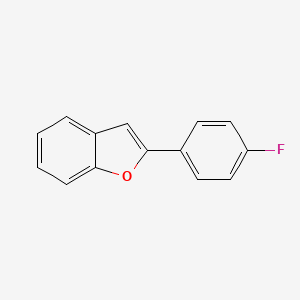
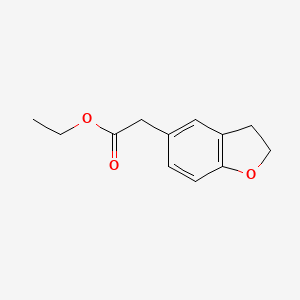
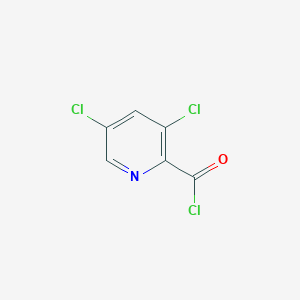
![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)